N-(3-methoxypropyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
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Overview
Description
N-(3-methoxypropyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a trifluoromethyl group, a methoxypropyl group, and a methylsulfonyl group attached to an anilinoacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Anilinoacetamide Backbone: This step involves the reaction of an appropriate aniline derivative with chloroacetic acid or its derivatives under basic conditions to form the anilinoacetamide intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under radical or nucleophilic conditions.
Attachment of the Methoxypropyl Group: This step involves the alkylation of the aniline nitrogen with 3-methoxypropyl chloride or a similar reagent under basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced using reagents such as methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide group.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted anilinoacetamide derivatives.
Scientific Research Applications
N-(3-methoxypropyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Material Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfonyl group can form strong interactions with target proteins, leading to inhibition or modulation of their activity. The methoxypropyl group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
N-(3-methoxypropyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide can be compared with other similar compounds, such as:
N-(3-methoxypropyl)-3-(methylsulfonyl)benzamide: This compound lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
N-(3-methoxypropyl)-4-(methylsulfonyl)benzamide: This compound has a different substitution pattern on the benzene ring, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O4S/c1-23-8-4-7-18-13(20)10-19(24(2,21)22)12-6-3-5-11(9-12)14(15,16)17/h3,5-6,9H,4,7-8,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEGLJQWVVBEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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